Succinylnitrile
Description
Contextual Significance of Succinylnitrile as a Versatile Chemical Building Block
In organic synthesis, chemical building blocks are organic compounds with reactive functional groups that are used for the modular assembly of more complex molecules. researchgate.net this compound serves as a quintessential C4 building block, providing a foundational structure for the synthesis of a variety of organic compounds. rsc.org The reactivity of its two nitrile groups allows for a range of chemical transformations. ebsco.com
The dinitrile functionality of succinonitrile (B93025) is key to its versatility. Nitrile groups can undergo various reactions, including hydrolysis to form carboxylic acids or amides, and reduction to form primary amines. ebsco.com This allows for the introduction of different functionalities into a molecule. For instance, the hydrogenation of succinonitrile yields putrescine (1,4-diaminobutane), a crucial monomer for the production of high-performance polyamides like Polyamide 46. chemicalbook.com This polyamide is noted for its excellent mechanical properties at high temperatures. chemicalbook.com
Furthermore, the nitrile groups in succinonitrile can participate in cycloaddition reactions, leading to the formation of various heterocyclic compounds, which are of significant interest in medicinal chemistry. acs.org The linear four-carbon backbone of succinonitrile also provides a flexible spacer in the design of more complex molecules. The ability to introduce alkyl or aryl substituents onto the succinonitrile backbone further expands its utility in creating a diverse range of molecular architectures. researchgate.net
Historical Trajectory of this compound Research and Development
Research into succinonitrile and its synthesis dates back to at least the early 20th century. Early methods for its preparation involved the reaction of ethylene (B1197577) dihalides with alkali metal cyanides in an ethanol (B145695) medium. However, these early procedures were often plagued by unsatisfactory yields. A notable advancement came in 1940 with a patent that described an improved process for preparing succinonitrile. google.com This method involved boiling a solution of an ethylene dihalide in ethanol of about 95% concentration and continuously adding a weak ethanol solution of an alkali metal cyanide, which significantly increased the yield. google.com
The development of industrial processes, such as the addition of hydrogen cyanide to acrylonitrile (B1666552) (hydrocyanation), provided a more efficient route for the large-scale production of succinonitrile. wikipedia.orgchemicalbook.com This development was crucial for its use in industrial applications, such as the production of Polyamide 46 by DSM. chemicalbook.com
In more recent decades, research has increasingly focused on the unique properties of succinonitrile in materials science. A significant area of investigation has been its application in electrochemistry, particularly as a component in electrolytes for batteries. Since the late 20th and early 21st centuries, numerous studies have explored its role as a solid electrolyte or an electrolyte additive. For instance, research in the late 1980s investigated the dendritic instability in solidifying succinonitrile, providing fundamental insights into its physical properties. aps.org A timeline of electrolyte engineering for high-voltage lithium-metal batteries highlights the introduction of nitrile electrolytes around 2019 as a significant development. researchgate.net
Scope and Academic Relevance of this compound Studies
The academic relevance of succinonitrile has expanded considerably from its initial role as a chemical intermediate to a compound of interest in advanced materials and medicinal chemistry. Its applications are a subject of ongoing research across several scientific disciplines. dataintelo.com
In the field of energy storage, succinonitrile is extensively studied as a key component in electrolytes for lithium-ion batteries (LIBs) and other battery technologies. chemicalbook.commdpi.com As an electrolyte additive, it has been shown to enhance the thermal stability of electrolytes, improve the electrochemical window, and contribute to the formation of a stable solid electrolyte interphase (SEI) on electrode surfaces. researchgate.netsci-hub.se This leads to improved cycle life and rate performance of batteries. sci-hub.se Research has demonstrated its effectiveness in high-voltage lithium-ion batteries and in stabilizing aqueous zinc metal batteries. sci-hub.seacs.org Furthermore, its use in plastic crystalline electrolytes and composite polymer electrolytes for solid-state batteries is an active area of investigation, aiming to create safer and more efficient energy storage devices. chemicalbook.comacs.orgnih.gov
In medicinal chemistry, the succinonitrile scaffold is utilized in the synthesis of pharmacologically active compounds. For example, it has been used as a basis for the development of inhibitors for enzymes such as Cathepsin S, which is implicated in various physiological and pathological processes. rsc.org The ability to form heterocyclic structures from succinonitrile makes it a valuable tool for drug discovery. acs.org
The study of succinonitrile also extends to polymer chemistry, where it is used not only as a precursor to polyamides but also in the creation of functional polymers. For instance, the polymerization of succinonitrile on the surface of other materials can create composite materials with unique properties for applications like single-ion conducting solid-state electrolytes. rsc.org
Data Tables
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | Butanedinitrile | wikipedia.org |
| Synonyms | Ethylene cyanide, Dicyanoethane | wikipedia.org |
| Molecular Formula | C₄H₄N₂ | fishersci.comwikipedia.org |
| Molar Mass | 80.09 g/mol | wikipedia.org |
| Appearance | Colorless to light brown waxy solid | fishersci.comnih.gov |
| Melting Point | 57-58 °C | fishersci.comwikipedia.org |
| Boiling Point | 265-267 °C | fishersci.com |
| Density | 0.985 g/mL at 25 °C | chemicalbook.com |
| Solubility in Water | 130 g/L | wikipedia.org |
| Flash Point | 132 °C | fishersci.com |
Research Findings on this compound as an Electrolyte Additive
| Battery System | Research Finding | Effect of this compound | Source(s) |
| Li-ion Battery (LiCoO₂ cathode) | Addition of 5 wt.% succinonitrile to a mixed organic/ionic liquid electrolyte. | Enhanced ionic conductivity from ~14 mS·cm⁻¹ to ~26 mS·cm⁻¹ at room temperature. Reduced specific capacity loss from 39% to 14% after 50 cycles. | mdpi.com |
| Li-ion Battery (LiNi₀.₅Co₀.₂Mn₀.₃O₂/graphite) | Addition of 0.5 wt.% succinonitrile to the electrolyte. | Increased capacity retention from 67.96% to 84.0% after 120 cycles at a high voltage of 4.4 V. | sci-hub.se |
| Aqueous Zinc Metal Battery (Zn | V₂O₅) | Use of succinonitrile as an additive in the aqueous electrolyte. | |
| Solid-State Battery (LiFePO₄ cathode) | Use of 4% LiBOB-doped succinonitrile as a solid electrolyte. | The cell delivered a discharge capacity of 141 mAh g⁻¹ by the fifth cycle at 40°C. | canada.ca |
Structure
3D Structure
Properties
CAS No. |
63979-84-0 |
|---|---|
Molecular Formula |
C6H4N2O2 |
Molecular Weight |
136.11 g/mol |
IUPAC Name |
butanedioyl dicyanide |
InChI |
InChI=1S/C6H4N2O2/c7-3-5(9)1-2-6(10)4-8/h1-2H2 |
InChI Key |
KXNKVYYLWIDVCK-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)C#N)C(=O)C#N |
Origin of Product |
United States |
Synthetic Methodologies for Succinylnitrile and Its Analogues
Established Synthetic Pathways for Succinylnitrile Production
Amination Reactions of Succinic Acid Derivatives
One of the fundamental approaches to synthesizing this compound involves the amination of succinic acid and its derivatives. This pathway typically proceeds through the formation of succinamide (B89737), which is then dehydrated to yield the dinitrile.
The reaction of succinic acid with ammonia (B1221849) at elevated temperatures can produce succinamide. ontosight.ai This intermediate can then be converted to this compound through dehydration. A computational-aided synthesis study suggested that the dehydration of succinamide to succinonitrile (B93025) can be achieved with agents like trifluoroacetic anhydride (B1165640) (TFAA), yielding a 75% isolated yield in a non-optimized single attempt. icm.edu.pl Previously, this step was known to use more toxic catalysts such as lead(II) acetate. icm.edu.pl
Another method involves the hydration of succinonitrile to produce succinamide, a reaction that can be reversed. This hydration can be carried out using sulfuric acid monohydrate at temperatures around 70-80°C, achieving yields as high as 90-92.5%. google.com
Cyanation Strategies for Dinitrile Formation
Cyanation strategies represent a direct and widely used method for the synthesis of this compound and other dinitriles. These methods typically involve the reaction of a suitable substrate with a cyanide source.
A common laboratory and potential industrial preparation involves the reaction of 1,2-dihaloethanes, such as ethylene (B1197577) dibromide or 1,2-dichloroethane (B1671644), with an alkali metal cyanide like potassium cyanide or sodium cyanide. chemicalbook.comprepchem.comnih.gov The reaction is often carried out in a solvent such as aqueous ethanol (B145695). prepchem.comgoogle.com For instance, reacting ethylene bromide with potassium cyanide in ethanol can produce succinonitrile. prepchem.com Another procedure involves reacting 1,2-dichloroethane with sodium cyanide in dimethyl sulfoxide, which can yield 56% of the final product. prepchem.com
The hydrocyanation of acrylonitrile (B1666552) is a major industrial route for succinonitrile production. wikipedia.org This process involves the addition of hydrogen cyanide (HCN) to acrylonitrile. nih.govwikipedia.orggoogle.com
Industrial Synthesis Processes and Process Optimization
The industrial production of succinonitrile is dominated by the hydrocyanation of acrylonitrile. chemistryviews.orgresearchgate.netnih.gov This process involves reacting acrylonitrile with hydrogen cyanide in the presence of a catalyst. google.com
Process optimization is crucial for maximizing yield, efficiency, and safety while minimizing costs and environmental impact. fcad.com In the synthesis of succinonitrile from acrylonitrile and hydrogen cyanide, triethylamine (B128534) is often used as a catalyst. google.comgoogle.com To improve the process, it has been found that using at least 2% by weight of triethylamine and an excess of acrylonitrile at temperatures below 90°C can lead to high yields and purity of succinonitrile. google.comgoogle.com The reaction temperature is typically maintained between 60-80°C. google.comgoogle.com
A known issue with the reaction of HCN and acrylonitrile is the formation of by-products like tricyanobutane (TCB), which can poison hydrogenation catalysts used in the subsequent conversion of succinonitrile to 1,4-diaminobutane (B46682). google.comgoogle.com Research has shown that carrying out the reaction in the presence of compounds like water, aliphatic alcohols, aromatic alcohols, or carboxylic acids can mitigate the formation of such by-products. google.com
Further optimization efforts focus on reducing reaction times and temperatures to decrease side reactions and improve yield. For example, a method using ethylmethylimidazolium biphosphate ionic liquid with succinic acid and ammonia has been shown to lower reaction temperature and time. google.com
Novel Approaches and Green Chemistry Principles in this compound Synthesis
In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly methods for chemical synthesis, guided by the principles of green chemistry. imist.majocpr.com This includes the use of renewable feedstocks, safer reagents, and more efficient catalytic systems.
Catalytic Systems for Enhanced Efficiency
One study found that succinonitrile can be selectively produced from acrylonitrile alone through a catalytic reaction in the gaseous phase using a catalyst composed of alkali and alkaline earth metal oxides, such as magnesium oxide and sodium oxide. oup.comoup.com This method offers an advantage by avoiding the use of highly toxic hydrogen cyanide. oup.com
Palladium-catalyzed reactions have also shown promise. For instance, 3-cyanopropanoic acid can be converted to succinonitrile with high selectivity and a 62% conversion using a palladium(II)-catalyzed equilibrium reaction with acetonitrile (B52724). chemistryviews.orgnih.gov In another approach, a ZnO-supported palladium(0) nanoparticle catalyst has been used for the cyanation of aryl halides with potassium ferrocyanide, a less toxic cyanide source. organic-chemistry.org
Other catalytic systems explored include the use of ionic liquids, such as ethylmethylimidazolium biphosphate, which can facilitate the reaction of succinic acid and ammonia under milder conditions. google.com Furthermore, supported catalysts are being developed for the one-step ammoxidation of γ-butyrolactone to succinonitrile, which boasts a 100% conversion rate and a simple, environmentally friendly process. patsnap.com
Sustainable Feedstocks and Reaction Conditions
The shift towards a bio-based economy has spurred research into the use of renewable feedstocks for chemical production. idtechex.commdpi.comfuturemarketsinc.com
Glutamic acid and glutamine, which are abundant in many plant proteins, have been identified as promising bio-based starting materials for the synthesis of succinonitrile. chemistryviews.orgnih.govresearchgate.net The synthesis involves converting these amino acids into an intermediate, 3-cyanopropanoic amide, which can then be transformed into succinonitrile. chemistryviews.orgnih.govresearchgate.net This bio-based route offers a sustainable alternative to the traditional petrochemical-based production. chemistryviews.orgresearchgate.net
The use of greener solvents is another important aspect of sustainable synthesis. jocpr.com While traditional organic solvents are often effective, they can be hazardous. Research is ongoing to replace them with safer alternatives like water or supercritical CO2. jocpr.com
Electrochemical methods also present a green alternative for synthesis. For example, the electrosynthesis of succinonitrile can occur as a side product during the electroreduction of acrylonitrile to produce propionitrile. niscpr.res.in Additionally, photocatalytic methods are being explored, such as the light-driven dehydrogenative coupling of acetonitrile to produce succinonitrile, which has the added benefit of producing green hydrogen energy. researchgate.net
Atom Economy and Waste Minimization in this compound Synthesis
The principles of green chemistry, particularly atom economy and waste minimization, are central to the development of modern synthetic routes for this compound. wikipedia.org Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.org Traditional industrial synthesis, often involving the nucleophilic addition of hydrogen cyanide (HCN) to acrylonitrile, raises concerns due to the high toxicity of HCN and the generation of waste streams. chemistryviews.orgresearchgate.net
In response, research has focused on developing more sustainable and environmentally benign methodologies. These "greener" routes aim to reduce hazardous waste, decrease energy consumption, and utilize renewable feedstocks. un.orgsanofi.com
Photocatalytic Dehydrogenative Coupling: A promising green alternative is the photocatalytic dehydrogenative coupling of acetonitrile. researchgate.netx-mol.netnih.gov This method uses a photocatalyst, such as anatase TiO2, to directly couple two molecules of acetonitrile into succinonitrile under mild, aqueous conditions, using light as the energy source. x-mol.netnih.gov This process is highly attractive as it avoids the use of toxic reagents like HCN and generates green hydrogen energy as a byproduct. x-mol.net Studies have shown this method can achieve a high selectivity of over 97.5% for succinonitrile. x-mol.netnih.gov The mechanism involves the generation of a ·CH2CN radical via a hydroxyl radical, which is formed from water, highlighting water's role as a cocatalyst. x-mol.netnih.gov
Bio-based Synthesis Routes: Another significant advancement is the synthesis of succinonitrile from renewable bio-based resources, such as the amino acids glutamic acid and glutamine. chemistryviews.orgnih.govresearchgate.net These amino acids are abundant in many plant proteins. nih.gov The synthesis involves converting glutamic acid or glutamine into an intermediate, 3-cyanopropanoic acid, which is then converted to succinonitrile. nih.govresearchgate.net For instance, a palladium(II)-catalyzed reaction of 3-cyanopropanoic acid with acetonitrile can yield succinonitrile with high selectivity. nih.gov This pathway provides a direct route to produce bio-based 1,4-diaminobutane (a nylon precursor) from renewable feedstocks. nih.govresearchgate.net
The following table provides a comparative overview of different synthetic pathways to succinonitrile, evaluated on key green chemistry metrics.
Table 1: Comparison of Synthetic Routes to Succinonitrile
| Method | Reactants | Key Features | Atom Economy/Waste Profile | Citations |
|---|---|---|---|---|
| Industrial Nucleophilic Addition | Acrylonitrile, Hydrogen Cyanide (HCN) | Established industrial process. | Lower atom economy; involves highly toxic HCN, leading to hazardous waste management challenges. | chemistryviews.orgresearchgate.net |
| Photocatalytic Coupling | Acetonitrile, Water | Uses light energy and a TiO2-based photocatalyst; mild conditions. | High atom economy; avoids toxic reagents; produces H2 as the only byproduct, minimizing waste. | researchgate.netx-mol.netnih.gov |
| Bio-based Synthesis | Glutamic acid or Glutamine | Utilizes renewable feedstocks; multi-step process. | Atom economy is impacted by multiple steps, but it avoids toxic petrochemical feedstocks. | chemistryviews.orgnih.govresearchgate.net |
Synthesis of this compound Derivatives and Functionalized Analogues
The synthesis of succinonitrile derivatives allows for the introduction of various functional groups, leading to compounds with tailored properties for applications in materials science and as intermediates for complex molecules.
A key method for synthesizing substituted succinonitrile derivatives involves the reductive homocoupling of cyanohydrin derivatives. researchgate.net This reaction is effectively promoted by a low-valent titanium reagent. nih.govacs.org The process allows for the formation of succinonitriles bearing a range of alkyl or aryl substituents. researchgate.netacs.org The proposed active species in this transformation is a resonance hybrid of a Ti(IV) nitrile enolate and a Ti(III) alkyl radical. researchgate.net This methodology provides a direct route to symmetrically substituted succinonitrile derivatives from readily available carbonyl compounds via their cyanohydrins.
Table 2: Examples of Substituted Succinonitriles via Homocoupling
| Starting Cyanohydrin Derivative | Resulting Succinonitrile Derivative | Reagent | Citations |
|---|---|---|---|
| Aryl-substituted cyanohydrin | 2,3-Diarylsuccinonitrile | Low-valent titanium | researchgate.netnih.gov |
| Alkyl-substituted cyanohydrin | 2,3-Dialkylsuccinonitrile | Low-valent titanium | researchgate.netnih.gov |
Controlling stereochemistry and regiochemistry is crucial when synthesizing complex functional molecules. For substituted succinonitriles, biocatalysis has emerged as a powerful tool for achieving high levels of selectivity.
A notable example is the regio- and stereoselective hydrolysis of 2-isobutyl-succinonitrile to produce (S)-3-cyano-5-methylhexanoic acid, a key intermediate in the synthesis of Pregabalin. google.comgoogle.com This bioconversion is catalyzed by a nitrilase enzyme. The reaction exhibits two forms of selectivity:
Regioselectivity: The enzyme selectively hydrolyzes only the nitrile group at the C1 position into a carboxylic acid, leaving the other nitrile group intact. google.comgoogle.com
Stereoselectivity: The conversion predominantly involves the (S)-enantiomer of the starting dinitrile, while the (R)-enantiomer remains largely unreacted. google.comgoogle.com
This enzymatic approach provides a highly efficient pathway to a specific, chirally pure cyano-carboxylic acid from a racemic dinitrile mixture, which is a significant challenge using traditional chemical methods.
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that contains the vast majority of the atoms from the starting materials. organic-chemistry.orgbeilstein-journals.org This convergence leads to high atom economy, reduced synthesis steps, and simplified purification processes, aligning well with the principles of green chemistry. beilstein-journals.org Well-known MCRs include the Ugi, Passerini, and Hantzsch reactions. organic-chemistry.orgfrontiersin.org
While direct, one-pot MCRs that explicitly incorporate the succinonitrile framework as a starting component are not extensively documented, the potential to use succinonitrile scaffolds in MCR-based strategies is significant. The two nitrile functionalities of succinonitrile or its derivatives could be chemically transformed into other reactive groups, such as amines or carboxylic acids, which are common components in MCRs. For example, the reduction of both nitrile groups to primary amines would yield 1,4-diaminobutane, a difunctional component suitable for MCRs that build complex heterocyclic structures.
Alternatively, products from MCRs could be subsequently modified to introduce the dinitrile feature. This approach leverages the power of MCRs to rapidly build molecular complexity, which is then functionalized to include the succinonitrile motif. The development of novel MCRs that can directly utilize dinitriles as building blocks remains an active area of synthetic research.
Scalability Considerations in this compound Synthetic Research
The transition of a synthetic method from laboratory research to industrial production hinges on its scalability. For succinonitrile, which is a precursor to valuable polymers and a component in advanced materials like electrolytes, scalability is of paramount importance. chemistryviews.orgnih.gov
The traditional industrial synthesis involving acrylonitrile and HCN has been optimized for large-scale, continuous production. A patented method describes a continuous process where liquid succinonitrile flows through a reaction zone while acrylonitrile and dilute HCN gas are introduced, allowing for efficient heat management and continuous removal of the product. google.com
For newer, greener synthetic routes, scalability presents both opportunities and challenges.
Photocatalytic Synthesis: The photocatalytic coupling of acetonitrile offers the advantage of using mild conditions and renewable energy. x-mol.netnih.gov However, scaling up photochemical reactions can be challenging due to issues with light penetration through large reactor volumes and ensuring efficient irradiation of the catalyst. The development of flow reactors and optimized catalyst design is crucial for the industrial viability of this method. x-mol.net
Bio-based Synthesis: Routes starting from glutamic acid or other bio-based feedstocks are attractive for producing "green" polymers. nih.govresearchgate.net The scalability of these processes depends on the efficiency of the multi-step conversions and the cost-effectiveness of isolating and purifying intermediates. researchgate.net Biocatalytic steps, such as the enzymatic resolution of derivatives, must be robust and efficient on a large scale. google.com
The increasing use of succinonitrile as a plasticizer and solid-state electrolyte in batteries further drives the need for cost-effective and scalable synthesis. nih.govacs.org Research into gel polymer electrolytes that can be synthesized in situ and are suitable for industrial implementation highlights the demand for a reliable supply of high-purity succinonitrile. nih.gov
Spectroscopic and Advanced Analytical Characterization of Succinylnitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for determining the molecular structure of succinylnitrile by providing information about the chemical environment of its hydrogen and carbon atoms. researchgate.netaip.org
¹H NMR and ¹³C NMR Spectral Analysis
The ¹H NMR spectrum of this compound is characterized by its simplicity, which is a direct reflection of the molecule's symmetry. Due to the identical chemical environments of the two methylene (B1212753) (-CH₂-) groups, they produce a single peak.
The ¹³C NMR spectrum is similarly straightforward, showing distinct signals for the two types of carbon atoms present in the molecule: the methylene carbons and the nitrile carbons.
Table 1: NMR Spectral Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity |
| ¹H | ~2.8 | Singlet |
| ¹³C (Methylene) | ~15 | - |
| ¹³C (Nitrile) | ~117 | - |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.
Two-Dimensional NMR Techniques for Connectivity Mapping
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC), are employed to confirm the connectivity between atoms within the this compound molecule. rsc.orgwordpress.comscribd.comarchive.org An HMQC experiment would show a correlation between the proton signal at approximately 2.8 ppm and the carbon signal of the methylene groups at around 15 ppm, definitively linking the hydrogen and carbon atoms of the -CH₂- groups. wordpress.comscribd.comarchive.org
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups in this compound by detecting their characteristic vibrational frequencies. researchgate.netaip.orgresearchgate.netresearchgate.net The most prominent feature in the vibrational spectra of this compound is the stretching vibration of the nitrile (C≡N) group.
The infrared absorption spectra show distinct vibrational frequencies for the CN stretch of Li+ bound and unbound succinonitrile (B93025) molecules in a solution (2276 cm⁻¹ vs. 2253 cm⁻¹). researchgate.net
Table 2: Vibrational Spectroscopy Data for this compound
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| C≡N Stretch | ~2253 | ~2250 |
| CH₂ Stretch | ~2950 | ~2950 |
| CH₂ Bend/Scissor | ~1430 | ~1430 |
Note: Frequencies are approximate and can be influenced by the physical state (solid, liquid, or gas) and intermolecular interactions.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is utilized to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization. The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the compound. For this compound (C₄H₄N₂), the molecular weight is approximately 80.09 g/mol . thermofisher.comnist.gov
Electron ionization (EI) is a common technique used for mass spectrometry. nist.gov The fragmentation pattern provides valuable structural information.
Table 3: Mass Spectrometry Data for this compound
| m/z | Relative Abundance (%) | Proposed Fragment |
| 80 | Variable | [M]⁺ (Molecular Ion) |
| 54 | High | [M - CN]⁺ |
| 53 | High | [M - HCN]⁺ |
| 40 | Moderate | [CH₂CN]⁺ |
Note: Relative abundances can vary depending on the mass spectrometer and the ionization conditions.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides precise information about the arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing. Succinonitrile is known to exist in different crystalline phases depending on the temperature. researchgate.net At room temperature, it is in a plastic-crystalline phase, which is a body-centered cubic (bcc) structure. researchgate.netaip.org At lower temperatures, it transitions to a monoclinic phase. researchgate.net
A study on a 1:1 solvate of succinonitrile and lithium thiocyanate (B1210189) revealed a monoclinic crystal system. iucr.org
Table 4: Crystallographic Data for a Succinonitrile-Containing Structure
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.7366 (6) |
| b (Å) | 7.9608 (5) |
| c (Å) | 12.0191 (8) |
| α (°) | 90 |
| β (°) | 109.936 (3) |
| γ (°) | 90 |
| Volume (ų) | 876.35 (10) |
Data from a 1:1 solvate of succinonitrile and lithium thiocyanate. iucr.org
Chromatographic Techniques for Purity Assessment and Separation (e.g., GC-MS, LC-MS)
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection and identification power of mass spectrometry. sigmaaldrich.comsielc.commedchemexpress.com
In GC-MS analysis, a sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection. This technique is suitable for analyzing the volatile this compound. LC-MS is used for less volatile compounds and separates them based on their partitioning between a liquid mobile phase and a solid stationary phase. sielc.commedchemexpress.com The purity of succinonitrile can be determined to be greater than or equal to 99.0% by GC. thermofisher.com
Reaction Mechanisms and Kinetics of Succinylnitrile Transformations
Fundamental Mechanistic Investigations of Succinylnitrile Reactions
The reactivity of this compound is primarily centered around its two nitrile functional groups. These groups, with their carbon-nitrogen triple bond, offer sites for both nucleophilic and electrophilic attack, as well as participation in radical reactions.
Nucleophilic and Electrophilic Reactivity of Nitrile Groups
The carbon atom of the nitrile group in this compound is electrophilic due to the electron-withdrawing nature of the nitrogen atom. This makes it susceptible to attack by nucleophiles. Common nucleophilic addition reactions involving nitriles, which are applicable to this compound, include hydrolysis, reduction, and reactions with organometallic reagents.
The nitrogen atom of the nitrile group possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity is evident in its ability to coordinate with metal ions and react with electrophiles. For instance, in the context of lithium-ion batteries, the lone pair of electrons on the nitrogen atom of this compound can interact with transition metal ions on the cathode surface. researchgate.net Under acidic conditions, the nitrile group can be protonated, which significantly enhances the electrophilicity of the nitrile carbon, making it more susceptible to attack by weak nucleophiles like water. It has also been noted that the nitrile group of succinonitrile (B93025) can react with water under acidic conditions. researchgate.net
Radical Pathways in this compound Chemistry
Radical reactions offer alternative pathways for the transformation of this compound and are particularly relevant in its synthesis. One notable method for producing this compound is through the oxidative radical coupling of acetonitrile (B52724). researchgate.net This process involves the generation of cyanomethyl radicals from acetonitrile, which then dimerize to form this compound. While the primary focus of radical chemistry in this context is often on the formation of this compound, the principles of radical reactivity suggest that this compound itself could participate in further radical transformations, such as radical cyclization or addition reactions, although specific studies on these pathways are less common. The cyano group, in general, can act as a radical acceptor in cascade reactions, opening up possibilities for the construction of complex molecular architectures. rsc.org
Kinetic Studies of this compound Reaction Pathways
Kinetic studies are crucial for quantifying the rates of this compound transformations and understanding the factors that influence them. This section explores the determination of rate laws, calculation of activation energies, and the impact of catalysts and solvents on reaction rates.
Rate Law Determination and Activation Energy Calculations
The hydrogenation of aliphatic dinitriles, including this compound, over Raney-type Ni catalysts has been the subject of kinetic investigations. The reactivity of these dinitriles is dependent on the length of their hydrocarbon chain. Shorter dinitriles like this compound exhibit stronger adsorption on the catalyst surface compared to longer-chain dinitriles. This stronger adsorption correlates with higher reactivity. The observed order of reactivity is this compound > glutaronitrile (B146979) > adiponitrile.
While specific rate laws for various this compound reactions are not extensively documented in readily available literature, the principles of chemical kinetics allow for their determination through experimental data. For instance, the hydrolysis of nitriles can be catalyzed by both acids and bases, and the rate law would depend on the specific conditions and the concentration of the reactants and catalysts. youtube.com
Activation energy (Ea) is a critical parameter that quantifies the energy barrier that must be overcome for a reaction to occur. For the hydrogenation of benzophenone, a reaction sharing mechanistic similarities with nitrile hydrogenation, the activation energy was determined to be 56 kJ mol⁻¹. acs.org In a different context, molecular dynamics simulations of a succinonitrile-based molecular crystal electrolyte calculated an activation energy of 34 kJ mol⁻¹ for the hopping of lithium ions, a process facilitated by the conformational changes of the succinonitrile molecules. rsc.org
The following table provides a hypothetical framework for how kinetic data for a this compound reaction could be presented.
| Reaction | Rate Law | Activation Energy (Ea) (kJ/mol) |
| Hydrogenation | Rate = k[Succinonitrile]^x[H₂]^y[Catalyst]^z | Data specific to this compound hydrogenation is available in specialized literature but not in the provided search results. |
| Acid-Catalyzed Hydrolysis | Rate = k[Succinonitrile][H⁺] | Not explicitly found for this compound. |
| Base-Catalyzed Hydrolysis | Rate = k[Succinonitrile][OH⁻] | Not explicitly found for this compound. |
This table is illustrative. The exponents x, y, and z in the rate laws would need to be determined experimentally.
Influence of Catalysts and Solvent Systems on Reaction Rates
Catalysts play a pivotal role in accelerating the transformations of this compound. In the hydrogenation of dinitriles, promoting Raney-type Ni catalysts with small amounts of metals such as Molybdenum (Mo), Chromium (Cr), or Iron (Fe) has been shown to enhance the catalytic performance.
The choice of solvent can also significantly impact reaction rates. The interaction of the solvent with the reactants and the transition state can alter the activation energy of the reaction. For instance, in the hydrogenation of dinitriles, the reactivity is influenced by the interaction with the solvent. The effect of the solvent on reaction kinetics is a complex phenomenon that depends on factors such as polarity, proticity, and the ability to stabilize charged intermediates or transition states. chemrxiv.orgiupac.org The high polarity of succinonitrile itself contributes to its ability to dissolve various salts, which is a relevant property in its application as an electrolyte component. nih.govresearchgate.net
Computational and Theoretical Chemistry Approaches
Computational and theoretical chemistry provides powerful tools for gaining a deeper understanding of the reaction mechanisms and kinetics of this compound transformations at a molecular level. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to study the electronic structure, conformational stability, and vibrational spectra of this compound.
Theoretical studies have investigated the relative stability of the trans and gauche conformers of this compound in the gas phase. These calculations help in understanding the molecule's preferred geometry and how this might influence its reactivity. researchgate.net Molecular dynamics simulations have been utilized to explore the behavior of succinonitrile in condensed phases, such as in solid-state electrolytes. These simulations can provide insights into diffusion mechanisms and calculate important parameters like activation energies for ion transport. rsc.org
While direct computational studies on the transition states and reaction pathways for many of this compound's chemical transformations are not widely reported in the general literature, these methods are, in principle, highly applicable. DFT calculations can be used to map out the potential energy surface of a reaction, identify transition state structures, and calculate activation barriers, thereby providing a detailed mechanistic picture that complements experimental findings.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. aps.orgmdpi.com By calculating the electron density, DFT can predict a variety of chemical properties and descriptors that offer insight into a molecule's behavior. youtube.comyoutube.com For this compound, DFT calculations are crucial for understanding its stability, reactivity, and the nature of its chemical bonds.
Key parameters derived from DFT studies, often referred to as conceptual DFT descriptors, help in quantifying the reactivity of a molecule. researchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. mdpi.comnih.gov DFT can also be used to calculate global reactivity descriptors such as chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω), which collectively predict how a molecule will interact in a chemical reaction. nih.govnih.gov
In the context of this compound, DFT calculations have been employed to study its conformational isomers, the trans and gauche forms. researchgate.net Theoretical calculations suggest that the trans conformer is more stable than the gauche form in the gas phase. researchgate.net Furthermore, analyses like the Natural Bond Orbital (NBO) analysis can reveal details about hyperconjugative interactions and charge delocalization, while Molecular Electrostatic Potential (MEP) maps can identify the regions of the molecule that are susceptible to electrophilic and nucleophilic attack. ijcce.ac.ir These computational tools provide a detailed picture of the electronic landscape of this compound, enabling predictions of its reaction mechanisms and kinetic stability.
Table 1: Key DFT-Derived Reactivity Descriptors
| Descriptor | Symbol | Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the ability to donate electrons. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the ability to accept electrons. |
| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and stability. mdpi.com |
| Chemical Hardness | η | Measures resistance to change in electron distribution. nih.gov |
| Chemical Potential | μ | Relates to the escaping tendency of electrons. nih.gov |
This table provides an interactive overview of key descriptors used in DFT to predict molecular reactivity.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed insights into the structural, dynamic, and thermodynamic properties of substances like this compound. dntb.gov.uanih.gov MD studies have been particularly valuable in understanding the behavior of this compound in its liquid and plastic crystalline phases. dntb.gov.uaaip.org
A key aspect of this compound's structure is its ability to exist in two primary conformations: gauche and trans. researchgate.net MD simulations have revealed that in the plastic and liquid phases, this compound molecules predominantly adopt the gauche conformation. dntb.gov.uanih.gov These gauche conformers are observed to have longer lifetimes compared to the trans conformers. dntb.gov.uanih.gov The simulations also highlight that internal molecular motions, such as bending and torsional vibrations, are significantly faster for the trans conformers. dntb.gov.uanih.gov The transitions between these two states are a crucial element of the molecule's complex dynamics. nih.govaip.org
MD simulations also elucidate intermolecular interactions. For this compound, analysis of the radial distribution function shows that it adopts a body-centered cubic arrangement in its plastic phase below the melting point. dntb.gov.uanih.gov The distance-dependent Kirkwood factor, another metric derived from these simulations, has revealed an antiparallel alignment between neighboring molecules at short distances. dntb.gov.uanih.gov This detailed understanding of conformational preferences and intermolecular packing is critical for applications such as its use as a component in solid electrolytes for lithium-ion batteries, where the motion of this compound molecules is intimately linked to ion transport mechanisms. rsc.org
Table 2: Conformational Properties of this compound from MD Simulations
| Property | Finding | Source |
|---|---|---|
| Predominant Conformer | Gauche conformations are predominantly adopted in plastic and liquid phases. | dntb.gov.ua, nih.gov |
| Conformer Lifetime | Gauche conformers exhibit longer lifetimes than trans conformers. | dntb.gov.ua, nih.gov |
| Internal Motion Speed | Internal motions are notably faster for trans conformers. | dntb.gov.ua, nih.gov |
This interactive table summarizes key findings on the conformational dynamics of this compound obtained from molecular dynamics simulations.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific chemical property. nih.govwikipedia.org These models are widely used in drug discovery, toxicology, and materials science to predict the properties of new, unsynthesized molecules, thereby reducing the need for extensive experimental testing. nih.govnih.gov
For this compound derivatives, QSAR models could be developed to predict a range of activities. The process involves several key steps: selecting a dataset of molecules with known activities, calculating molecular descriptors for each molecule, constructing a mathematical model that links the descriptors to the activity, and validating the model's predictive power. nih.govwikipedia.org
The molecular descriptors used in QSAR can be categorized into several types, including physicochemical properties (like logP), electronic descriptors (like dipole moment), and topological indices (which describe molecular shape and connectivity). mdpi.com In the context of nitrile-containing compounds, the nitrile group itself is a crucial functional group that can enhance binding affinity to biological targets or improve pharmacokinetic profiles. nih.govresearchgate.net Therefore, descriptors that capture the electronic and steric influence of the nitrile group and other substituents would be essential for building a robust QSAR model for this compound derivatives.
While specific QSAR studies on this compound derivatives are not widely reported, the methodology has been successfully applied to other nitrile compounds. researchgate.netnih.gov For example, a QSAR study could be designed to predict the efficacy of this compound derivatives as plasticizers, solvents, or their potential toxicity. By correlating structural features with these properties, researchers could rationally design new derivatives with optimized performance and safety profiles. mdpi.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Coordination Chemistry and Metal Complexes of Succinylnitrile
Succinylnitrile as a Ligand in Metal Coordination
The presence of two nitrile functionalities enables succinonitrile (B93025) to act as a building block for coordination polymers and discrete molecular complexes. Its coordination behavior is primarily dictated by the Lewis basicity of the nitrogen atoms of the cyano groups.
Nitriles are generally considered versatile and ubiquitous ligands in the field of coordination chemistry. nih.govunibo.it The most common mode of coordination for nitrile ligands, including succinonitrile, is the "end-on" or η¹ binding mode, where the lone pair of electrons on the nitrogen atom forms a sigma (σ) bond with the metal center. nih.govnih.gov This results in a nearly linear M-N-C arrangement. datapdf.com
A key feature of succinonitrile is its ability to function as a bridging ligand, connecting two different metal centers. datapdf.comdoi.org In this capacity, each nitrile group coordinates to a separate metal ion, facilitating the formation of polymeric chains or polynuclear complexes. doi.org Spectroscopic studies of cobalt(II) and nickel(II) complexes have shown that the succinonitrile molecules act as bridging ligands between the metal ions. doi.org Similarly, in complexes with silver(I), infrared evidence indicates that the dinitrile serves as a bridge between two silver atoms. datapdf.com When bridging, the succinonitrile ligand typically adopts a trans rotomeric conformation. datapdf.comdoi.org
While less common for succinonitrile, nitriles can occasionally bind to low-valent metals in a side-on η² fashion, where the C≡N triple bond interacts with the metal center. nih.govwikipedia.org However, for most succinonitrile complexes reported, the end-on bridging mode is predominant. datapdf.comdoi.org The absence of absorption in the infrared spectrum corresponding to unbound nitrile groups indicates that both nitrile moieties of a single succinonitrile molecule are typically bound to metal atoms in these bridged complexes. datapdf.com
The synthesis of metal complexes containing succinonitrile is generally achieved through direct reaction of a metal salt with succinonitrile, which can also serve as the reaction solvent. For instance, polymeric coordination compounds of cobalt(II) and nickel(II) are formed by the reaction of CoCl₂ or NiCl₂ with succinonitrile. doi.org These reactions yield polymeric chains where the metal ions are bridged by the succinonitrile ligands. doi.org
Similarly, silver(I) nitrate (B79036) complexes have been isolated from solutions of silver nitrate dissolved in molten succinonitrile. datapdf.com Depending on the stoichiometry, compounds such as 2AgNO₃·(CN)₂C₂H₄ and AgNO₃·(CN)₂C₂H₄ can be synthesized. datapdf.com The synthesis of other complexes, such as bis(succinonitrile)silver(I) perchlorate, has also been reported. datapdf.com
Another example includes the synthesis of pentacyanoferrate(II) complexes, where Na₃[Fe(CN)₅(NH₃)]·3H₂O is reacted with succinonitrile in an aqueous solution under an argon atmosphere to yield Na₃[Fe(CN)₅(NC(CH₂)₂CN)]. tpcj.org In organometallic chemistry, rhodium-succinonitrile complexes have been prepared through the thermal reaction of a rhodium-hydride precursor with an excess of succinonitrile, leading to C-H bond activation of the ligand. researchgate.net
A variety of methods have been developed for synthesizing succinonitrile derivatives, including homocoupling from cyanohydrin derivatives using low-valent titanium. researchgate.netacs.org
Structural and Electronic Properties of Succinonitrile Coordination Compounds
The coordination of succinonitrile to a metal center induces significant changes in the ligand's structural and electronic properties, which can be probed using various spectroscopic and analytical techniques.
Spectroscopic and X-ray powder diffraction studies of cobalt(II) and nickel(II) complexes with bridging succinonitrile ligands have revealed an octahedral coordination sphere around the central metal ions. doi.org In these polymeric structures, the succinonitrile ligands are found to be in a trans configuration. doi.org
A hallmark of nitrile coordination is the shift in the vibrational frequency of the C≡N bond. Upon coordination to a metal, the nitrile stretching frequency (ν(C≡N)) in the infrared spectrum shifts to a higher wavenumber (a "blue-shift"). chemicalbook.com This shift is a direct indicator of the formation of the M-N bond. datapdf.com For example, the C≡N stretch of free succinonitrile at 2257 cm⁻¹ shifts to approximately 2290 cm⁻¹ and 2270 cm⁻¹ in its complexes with silver(I). datapdf.com This blue-shift, observed across various succinonitrile isotopomers and metal complexes, confirms the coordination through the nitrogen lone pairs. doi.orgchemicalbook.com
| Compound | ν(C≡N) (cm⁻¹) | Shift from Free Ligand (cm⁻¹) | Reference |
|---|---|---|---|
| Succinonitrile (Free) | 2257 | - | datapdf.com |
| Silver(I) Complexes | 2270-2290 | +13 to +33 | datapdf.com |
| Bis(succinonitrile)copper(I) perchlorate | 2276 | +19 | datapdf.com |
| Cobalt(II) and Nickel(II) Complexes | ~2300-2320 | +43 to +71 | chemicalbook.com |
The electronic properties are also altered upon coordination. Cyclic voltammetry studies on the pentacyanoferrate(II) complex of succinonitrile provide insight into the electronic interaction between the metal and the ligand. The electrochemical data show that the succinonitrile ligand stabilizes the Fe(II) oxidation state. tpcj.org
| Complex | E₁/₂ (mV vs. ECS) | Reference |
|---|---|---|
| [Fe(CN)₅H₂O]³⁻/²⁻ | 126 | tpcj.org |
| [Fe(CN)₅(succinonitrile)]³⁻/²⁻ | 350 | tpcj.org |
Role of Succinonitrile Complexes in Catalysis Research
While nitrile ligands are integral to many catalytic processes, the specific use of pre-formed succinonitrile complexes as catalysts is a more specialized area of research. unibo.it The study of catalysis is often divided into homogeneous systems, where the catalyst is in the same phase as the reactants, and heterogeneous systems, where the catalyst is in a different phase. uclouvain.bersc.org
The principles of homogeneous catalysis often involve soluble organometallic complexes that participate in a catalytic cycle through elementary steps like ligand substitution, oxidative addition, and reductive elimination. uclouvain.belibretexts.org Nitrile complexes are known to be involved as intermediates or catalysts in reactions like hydrocyanation. researchgate.net Coordinated nitriles can be activated towards nucleophilic attack, a principle that underlies the catalytic hydration of nitriles to amides. wikipedia.org
In the realm of heterogeneous catalysis , solid materials act as catalysts. nih.gov A notable example involving succinonitrile is its degradation via catalytic ozonation using a trivalent iron-tartaric acid metal-organic framework (MOF) named T2-MOF. researchgate.net In this system, the T2-MOF acts as a heterogeneous catalyst to enhance the removal of succinonitrile from water. researchgate.net The study found that the catalyst demonstrated strong reusability and performance over several cycles. researchgate.net Interestingly, analysis revealed the presence of dissolved iron ions (Fe²⁺ and Fe³⁺), indicating that a homogeneous catalytic pathway occurred simultaneously with the heterogeneous reaction on the MOF surface. researchgate.net
Understanding the reaction mechanism is crucial for designing better catalysts. nih.gov For the catalytic ozonation of succinonitrile using the T2-MOF, the mechanism involves both heterogeneous and homogeneous pathways. researchgate.net The solid MOF provides active sites for the reaction, while iron ions leached into the solution also contribute to the catalytic process. researchgate.net
Mechanistic insights into the reactivity of the succinonitrile ligand itself when coordinated to a metal center are also valuable. Research on the reaction of a rhodium precursor with succinonitrile has shown that selective C-H or C-CN bond activation can occur. researchgate.net Initially, heating at 80 °C leads to the kinetic product formed via oxidative addition of a secondary C-H bond of succinonitrile to the rhodium center. researchgate.net However, prolonged heating at a higher temperature (100 °C) results in the formation of the more stable thermodynamic product through the cleavage of the C-CN bond. researchgate.net Such studies on the fundamental reactivity of coordinated succinonitrile are essential for understanding how it might behave as part of a catalyst or as a substrate in a catalytic cycle. These elementary steps of bond activation are fundamental to many catalytic transformations. libretexts.org
Advanced Applications of Succinylnitrile in Materials Science and Energy Storage
Succinylnitrile as an Electrolyte Component in Energy Storage Systems
The performance of energy storage systems like lithium-ion batteries is critically dependent on the properties of the electrolyte, which facilitates ion transport between the anode and cathode. This compound has been extensively investigated as a key electrolyte component, primarily as an additive in liquid electrolytes and as a matrix in solid-state electrolytes, to address the limitations of conventional carbonate-based systems.
As a functional additive, this compound has been shown to significantly enhance the electrochemical performance of lithium-ion batteries. researchgate.net Its high polarity and ability to dissolve various lithium salts, such as LiTFSI, LiBF₄, and LiPF₆, contribute to increased ionic conductivity of the electrolyte. mdpi.com For instance, the addition of just 5 wt.% this compound to a mixed electrolyte containing an ionic liquid (EMI/TFSI/LiTFSI) and organic solvents (EC/DMC) increased the ionic conductivity from approximately 14 mS·cm⁻¹ to 26 mS·cm⁻¹ at room temperature. mdpi.comumn.edu This enhancement is attributed to SN's high polarity and its effective dissolution of lithium salts. mdpi.comumn.edu The nitrile groups (–CN) in this compound can also form strong bonds with transition metal ions on the cathode surface, which helps to suppress parasitic reactions between the electrode and the electrolyte. mdpi.com
| Electrolyte System | SN Concentration | Ionic Conductivity (Room Temp.) | Reference |
| 60% EMI-TFSI 40% EC/DMC MOILE | 0 wt.% | ~14 mS·cm⁻¹ | mdpi.com |
| 60% EMI-TFSI 40% EC/DMC MOILE | 5 wt.% | ~26 mS·cm⁻¹ | mdpi.comumn.edu |
| LiNO₃-assisted SN-based electrolyte | N/A | 1.4 mS cm⁻¹ | acs.org |
The formation of a stable Solid Electrolyte Interphase (SEI) layer on the electrode surfaces is crucial for the long-term cyclability and safety of lithium-ion batteries. This compound actively participates in the interfacial reactions to form a stable and effective SEI layer. researchgate.net This modified SEI layer can effectively suppress the decomposition of the electrolyte and reduce the dissolution of transition metal cations from the cathode, particularly in high-voltage applications. researchgate.net Research has shown that using an electrolyte with fluoroethylene carbonate (FEC) as a cosolvent in a succinonitrile (B93025) solution leads to the formation of a compact and smooth SEI layer on the lithium anode, resulting in excellent interfacial compatibility. acs.org Furthermore, lithium bis(oxalate)borate (LiBOB), when used as a salt in a succinonitrile electrolyte, is known for its ability to form a good SEI with lithium. canada.ca The presence of succinonitrile can also promote the formation of an electron- and nitrogen-rich C≡N based cathode-electrolyte interface, which mitigates structural degradation in cathodes like LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811). researchgate.net
A key advantage of incorporating this compound into electrolytes is its ability to broaden the electrochemical stability window. Linear sweep voltammetry studies have demonstrated that electrolytes containing SN exhibit higher oxidation potentials, with stability reported up to approximately 6.1 V vs Li/Li⁺. researchgate.net This wide electrochemical window is essential for the development of high-voltage lithium-ion batteries. researchgate.netuii.ac.id For example, a solid polymer electrolyte based on succinonitrile and a polymerized ionic liquid showed a remarkable oxidation stability up to 5.4 V vs Li/Li⁺. osti.gov Similarly, LiNO₃-assisted SN-based electrolytes have an electrochemical window of up to 4.5 V. acs.org
This enhanced stability translates directly into improved cycling performance. In a LiNi₀.₅Co₀.₂Mn₀.₃O₂/graphite full cell, the addition of 0.5 wt.% SN to the electrolyte increased the capacity retention from 67.96% to 84.0% after 120 cycles at a high cutoff voltage of 4.4 V. researchgate.net In another study, LiCoO₂/Li cells using an SN-based electrolyte with FEC maintained an outstanding capacity retention of 91% after 100 cycles. acs.org The improved cycle stability is attributed to the stable SEI layer formed in the presence of SN, which prevents the continuous decomposition of the electrolyte and maintains lower charge transfer resistance during cycling. researchgate.net
| Battery System | SN Concentration | Cycles | Cutoff Voltage | Capacity Retention | Reference |
| LiNi₀.₅Co₀.₂Mn₀.₃O₂/graphite | 0 wt.% | 120 | 4.4 V | 67.96% | researchgate.net |
| LiNi₀.₅Co₀.₂Mn₀.₃O₂/graphite | 0.5 wt.% | 120 | 4.4 V | 84.0% | researchgate.net |
| LiCoO₂/Li (with FEC) | 20 wt.% FEC in SN | 100 | N/A | 91% | acs.org |
| Li/LNMO | N/A | 200 | 3.5-4.9 V | 88.59% | rsc.org |
This compound is a cornerstone material in the development of composite polymer electrolytes (CPEs) for all-solid-state batteries (ASSBs). mdpi.com Its plastic crystal nature allows for high ionic conductivity even in the solid state. nih.gov By combining SN with various polymers, researchers can create solid electrolytes that possess both high ionic conductivity and good mechanical properties. polyu.edu.hkacs.org
Polymers such as poly(ethylene oxide) (PEO), poly(vinylidene fluoride-hexafluoropropylene) (PVDF-HFP), and polyacrylonitrile (B21495) (PAN) have been blended with SN-based electrolytes to enhance mechanical stability. polyu.edu.hkacs.org For instance, a composite solid electrolyte consisting of a PVDF-HFP porous matrix filled with SN and a lithium salt exhibited a high ionic conductivity of 1.11 mS·cm⁻¹ and allowed a symmetric lithium cell to cycle stably for over 600 hours. polyu.edu.hk Another approach involves reinforcing an SN-based electrolyte with an electrospun polyimide (PI) nanofiber film, resulting in a flexible, fireproof CPE with an ionic conductivity of 2.64 × 10⁻⁴ S cm⁻¹ at room temperature. mdpi.com These composite electrolytes provide a promising pathway to safer, high-performance solid-state batteries. polyu.edu.hk
Polymerization Studies and Advanced Polymeric Materials
Beyond its use as an additive or plasticizer, succinonitrile itself can be polymerized or incorporated into polymer structures to create novel materials with tailored properties for energy storage applications.
Recent research has explored the in situ polymerization of succinonitrile to form advanced solid electrolytes. One study demonstrated that the nitrile groups in succinonitrile can undergo spontaneous polymerization on the surface of Li₆.₄La₃Zr₁.₄Ta₀.₆O₁₂ (LLZTO) ceramic particles at 90 °C. rsc.org This reaction, induced by oxygen and lanthanum atoms on the LLZTO surface, creates a polymer coating (pSCN) with a conjugated C=N structure. rsc.org This polymer backbone, strongly interacting with the ceramic filler, promotes the formation of a space charge layer that facilitates rapid lithium-ion conduction at the interface. rsc.org
An electrolyte membrane created using this method exhibited single-ion conducting behavior with a high Li⁺ transference number of 0.89 and an ionic conductivity of 3.54 × 10⁻⁵ S cm⁻¹ at 30 °C. rsc.org Similarly, in situ thermal polymerization has been used to synthesize LiNO₃-assisted SN-based electrolytes, which exhibit enhanced stability against lithium metal. acs.org These approaches, where succinonitrile is transformed into a polymeric component of the electrolyte, represent a sophisticated strategy for designing high-performance, single-ion conducting solid-state electrolytes for next-generation lithium metal batteries. rsc.org
Development of this compound-Based Polymer Electrolytes
Succinonitrile (SN), a solid-state organic material with a plastic crystalline phase, has garnered significant attention as a key component in the development of advanced polymer electrolytes for energy storage devices, particularly lithium-ion batteries. nih.gov Its primary role is to enhance the ionic conductivity of solid polymer electrolytes (SPEs) and gel polymer electrolytes (GPEs) while also improving their mechanical and thermal properties. mdpi.comresearchgate.net
The introduction of succinonitrile into polymer matrices, such as poly(ethylene oxide) (PEO) and poly(vinylidene fluoride-co-hexafluoropropylene) (P(VDF-HFP)), has been shown to significantly increase the material's ionic conductivity. researchgate.net As a plasticizer, SN helps to suppress the crystallization of the polymer matrix and improve the chain dynamics, which facilitates ion transport. researchgate.netabo.fi This effect is attributed to its high polarity and its ability to dissolve a wide range of lithium salts, including LiTFSI, LiBF₄, and LiPF₆. mdpi.com
Research has explored blending SN-based plastic crystal electrolytes with various polymers to enhance thermomechanical properties without detrimentally affecting electrochemical performance. nih.gov For instance, the addition of polymers like poly(ethylene oxide) (PEO), polyvinylpyrrolidone (B124986) (PVP), poly(ethyl cyanoacrylate) (PEC), and polyacrylonitrile (PAN) to a succinonitrile-LiTFSI electrolyte has shown varied but targeted improvements. nih.gov The addition of PAN, in particular, demonstrated a synergistic effect, increasing both the mechanical moduli and the ionic conductivity. nih.gov
In-situ polymerization is another effective method for creating robust succinonitrile-based electrolytes. One study detailed the synthesis of a solid polymer electrolyte via the in-situ polymerization of an ionic liquid within a succinonitrile-based plastic crystal electrolyte. osti.gov This approach resulted in an electrolyte with enhanced thermal stability up to 300 °C, a remarkable oxidation stability up to 5.4 V vs Li/Li⁺, and excellent compatibility with electrodes, leading to improved cycle stability and rate performance. osti.gov
The addition of SN as an additive to ionic liquid electrolytes (ILEs) has also proven beneficial. In one case, the addition of 5 wt% succinonitrile to a 60% EMI-TFSI 40% EC/DMC mixed organic/ionic liquid electrolyte (MOILE) increased the ionic conductivity from approximately 14 mS·cm⁻¹ to 26 mS·cm⁻¹ at room temperature. mdpi.com This improvement is linked to the high polarity of SN and its salt-dissolving capabilities. mdpi.com Furthermore, SN can suppress parasitic reactions between the electrolyte and the cathode, as the nitrogen in its nitrile group can bond with transition metal ions on the cathode surface, forming a protective film. mdpi.com
Below is a table summarizing the impact of different polymers on the properties of a Succinonitrile-based electrolyte.
| Polyacrylonitrile (PAN) | Slightly Increased | Shows a synergetic effect, increasing both mechanical strength and ionic conductivity. nih.gov |
This compound in the Synthesis of Functional Materials
Precursor for Advanced Nanomaterials
Succinonitrile serves as a valuable precursor in the synthesis of advanced nanomaterials, particularly nitrogen-doped carbon nanomaterials (NCNMs). nih.govresearchgate.net The two nitrile (-CN) groups in the succinonitrile molecule make it an excellent source of both carbon and nitrogen atoms, which are essential for creating these functional materials. Nitrogen doping is a critical strategy for tailoring the intrinsic properties of carbon nanomaterials, such as work-function, charge carrier concentration, and surface energy, thereby enhancing their chemical reactivity and performance in various applications. nih.govresearchgate.net
The synthesis of NCNMs from precursors like succinonitrile typically involves a high-temperature pyrolysis or carbonization process. researchgate.net During this process, the precursor is heated in an inert atmosphere, leading to its decomposition and the subsequent formation of a carbon structure with nitrogen atoms integrated into the graphitic framework. mdpi.com The presence of nitrogen introduces defects and active sites into the carbon lattice, which can significantly improve the material's properties for applications in energy storage and catalysis. nih.govrsc.org
The resulting nitrogen-doped carbon nanomaterials, which can include nanotubes, graphene, and porous carbons, exhibit enhanced electrochemical properties that make them suitable as electrode materials for various types of batteries, including lithium-ion, lithium-sulfur, and metal-air batteries. rsc.orgmdpi.com The improved surface energy and chemical activity of NCNMs derived from nitrile precursors facilitate better interfacial interactions and can lead to higher energy storage capabilities. nih.govresearchgate.net
Table 2: Synthesis and Applications of Nitrogen-Doped Carbon Nanomaterials (NCNMs)
| Synthesis Method | Precursor Type | Resulting Nanomaterial | Key Benefits of N-Doping | Potential Applications |
|---|---|---|---|---|
| Pyrolysis / Carbonization | Nitrile-containing compounds (e.g., Succinonitrile) | N-doped porous carbon, N-doped graphene | Enhanced charge polarization, improved surface energy and reactivity. nih.govresearchgate.net | Lithium-ion batteries, supercapacitors, fuel cells, chemical catalysts. nih.govresearchgate.net |
| Chemical Vapor Deposition (CVD) | Gaseous carbon and nitrogen sources | N-doped carbon nanotubes (CNTs) | Creation of defects that alter chemical properties. mdpi.com | Electrode materials for electrochemical batteries. rsc.org |
Role in Optoelectronic or Responsive Materials
Succinonitrile plays a crucial role in the formulation of functional materials for optoelectronic devices, specifically in the development of polymer electrolytes for electrochromic devices (ECDs). researchgate.net These devices can reversibly change their optical properties, such as transmittance, when an electrical potential is applied, making them suitable for applications like smart windows and displays.
In one study, a gel polymer electrolyte (GPE) was synthesized based on a composite of poly(methyl methacrylate) (PMMA) and succinonitrile. researchgate.net In this system, PMMA acts as the polymer host, while succinonitrile, along with propylene (B89431) carbonate (PC) as a plasticizer, enhances ion transport within the electrolyte. researchgate.net The optimized GPE, with a PC to SN ratio of 4:1, achieved an ionic conductivity of 1.46 mS·cm⁻¹. researchgate.net
This quasi-solid-state composite electrolyte was used to fabricate a 5x5 cm² electrochromic device featuring tungsten oxide (WO₃) and Prussian Blue nanoparticles (PBNPs) as the cathodic and anodic coloring materials, respectively. researchgate.net The device demonstrated significant and stable performance, showcasing the effectiveness of the succinonitrile-containing electrolyte. The use of a GPE instead of a traditional liquid electrolyte enhances safety by reducing the risk of leakage and offers greater design flexibility. researchgate.net
The performance metrics of the electrochromic device assembled with the PMMA-SN composite polymer electrolyte are detailed in the table below.
Table 3: Performance of Electrochromic Device with PMMA-Succinonitrile Electrolyte
| Performance Metric | Value | Conditions |
|---|---|---|
| Ionic Conductivity | 1.46 mS·cm⁻¹ | Optimized ratio of PC to SN (4:1). researchgate.net |
| Optical Contrast | 52.4% | Measured at a wavelength of 695 nm. researchgate.net |
| Transmittance (Bleached State) | 57.9% | Achieved by applying a potential of 1.8 V. researchgate.net |
| Transmittance (Darkened State) | 5.5% | Achieved by applying a potential of -2.0 V. researchgate.net |
| Durability (Transmittance Change) | Remained at 44.5% (85% of original) | After 2250 cycles. researchgate.net |
Succinylnitrile As a Versatile Intermediate in Complex Organic Synthesis
Synthesis of Nitrogen-Containing Heterocyclic Compounds
The bifunctional nature of succinylnitrile makes it an ideal precursor for various cyclization reactions to form heterocyclic systems. The two nitrile groups can be transformed or engaged in reactions to build rings containing one or more nitrogen atoms.
Pyridine (B92270) Derivatives from this compound Precursors
The synthesis of pyridine rings often relies on the cyclocondensation of 1,5-dicarbonyl compounds, or their synthetic equivalents, with an ammonia (B1221849) source. youtube.com this compound can be considered a synthetic equivalent of a 1,4-dicarbonyl compound. Through chemical transformations, the nitrile groups can be converted into amines or carbonyls, setting the stage for cyclization.
A common strategy involves the Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles. Treatment of this compound with a strong base can induce cyclization to form a β-enaminonitrile, which is a substituted aminocyclopentene. While not a pyridine, this intermediate can be a precursor to fused pyridine systems.
More direct routes to pyridine derivatives can be envisioned through reactions that build the ring around the this compound core. For instance, condensation reactions involving the active methylene (B1212753) groups (carbons adjacent to the nitriles) of this compound with 1,3-dielectrophiles in the presence of a nitrogen source can lead to highly substituted pyridines. The synthesis of nicotinonitrile, a key pyridine derivative, often involves cyclization strategies where dinitrile precursors can play a role. cncb.ac.cnnih.gov
| Precursor Type | General Reaction | Resulting Heterocycle |
| 1,5-Dicarbonyl Equivalent | Cyclocondensation with Ammonia | Pyridine |
| Dinitrile (Thorpe-Ziegler) | Intramolecular Condensation | β-Enaminonitrile |
| This compound + Dielectrophile | Condensation/Cyclization | Substituted Pyridine |
Other Heterocyclic Systems Derived from this compound
Beyond pyridines, the 1,4-relationship of the functional groups in this compound allows for the synthesis of various other heterocyclic compounds.
Pyrroles: Reduction of the nitrile groups to primary amines yields 1,4-diaminobutane (B46682). This diamine can undergo a Paal-Knorr type synthesis with a 1,4-dicarbonyl compound to produce N-substituted pyrroles. Alternatively, this compound itself can react with organometallic reagents, followed by hydrolysis and cyclization, to yield substituted pyrroles.
Pyridazines: Condensation of this compound's dicarbonyl synthetic equivalents (such as succinaldehyde (B1195056) or succinic acid derivatives) with hydrazine (B178648) (N₂H₄) is a classical method for forming the six-membered pyridazine (B1198779) ring.
Pyrazines: The reaction of 1,2-diamines with α-dicarbonyl compounds is a standard route to pyrazines. By analogy, 1,4-diaminobutane, derived from the reduction of this compound, can be a precursor in pyrazine (B50134) syntheses when reacted with appropriate diketones under oxidative conditions.
Stereocontrolled Synthesis of Chiral Molecules Incorporating this compound Moieties
The introduction of stereocenters into molecules containing a this compound core is a key challenge for creating advanced, stereochemically defined structures. The symmetrical and prochiral nature of the this compound backbone presents an opportunity for asymmetric synthesis.
One approach involves the stereoselective functionalization of the α-carbons (the CH₂ groups). Asymmetric deprotonation using a chiral base, followed by trapping with an electrophile, can install a substituent at one of the α-positions, creating a chiral center. The success of this method depends on the ability of the chiral base to differentiate between the two prochiral protons on a single α-carbon.
Another strategy is the use of chiral catalysts to control the addition of nucleophiles to the nitrile groups or to catalyze reactions at the α-positions. For example, a transition-metal-catalyzed asymmetric hydrogenation of a this compound derivative containing a carbon-carbon double bond could produce a chiral molecule with defined stereochemistry. While specific examples focusing solely on this compound are specialized, the principles are well-established in the synthesis of other chiral nitrile-containing compounds.
Design and Chemical Synthesis of Specialized Organic Scaffolds
The this compound framework can serve as a central scaffold for building more complex molecules with specific functions, particularly in the field of medicinal chemistry and enzymology.
This compound-Based Enzyme Inhibitor Scaffolds: Chemical Design and Synthesis
The nitrile group is a key pharmacophore found in over 30 FDA-approved drugs. nih.govrsc.org It can act as a hydrogen bond acceptor or engage in dipole interactions, and in some cases, it can form reversible covalent bonds with enzyme active sites. nih.gov This makes the this compound scaffold an attractive starting point for the design of enzyme inhibitors.
The design strategy involves using the this compound C4 backbone as a rigid or semi-rigid linker to position other functional groups in a precise spatial orientation to interact with an enzyme's active site. The two nitrile groups can serve as "warheads" or as points for further chemical elaboration.
For example, in the context of cysteine protease inhibitors, the nitrile group is a known electrophilic trap for the active site cysteine thiol. tandfonline.com A this compound-based inhibitor could be designed where one or both nitrile groups are positioned to react with the enzyme. The rest of the scaffold can be decorated with substituents that mimic the natural substrate of the enzyme, thereby increasing binding affinity and selectivity.
| Inhibitor Design Feature | Role of this compound Moiety | Example Interaction |
| Pharmacophore | The nitrile group acts as the reactive "warhead". | Covalent bond with Cysteine residue. |
| Scaffold/Linker | The C4 backbone provides structural rigidity and spacing. | Positions recognition elements in the enzyme's binding pockets. |
| Synthetic Handle | Nitrile groups can be chemically modified. | Conversion to amines or carboxylic acids for further derivatization. |
Mechanistic Chemical Studies of Enzyme-Inhibitor Interactions at the Molecular Level
The mechanism by which nitrile-containing molecules inhibit certain enzymes, particularly cysteine and serine proteases, has been a subject of detailed study. nih.gov These studies provide a clear blueprint for how a this compound-based inhibitor would function at the molecular level.
The key interaction is the nucleophilic attack of an active site residue (e.g., the thiolate anion of cysteine or the hydroxyl group of serine) on the electrophilic carbon atom of the nitrile group. tandfonline.com This attack leads to the formation of a covalent, yet often reversible, adduct. In the case of a cysteine protease, this intermediate is a thioimidate.
Mechanism of Cysteine Protease Inhibition by a Nitrile Group:
Binding: The inhibitor binds to the enzyme's active site, positioned by non-covalent interactions (hydrogen bonds, hydrophobic interactions).
Nucleophilic Attack: The deprotonated thiol group (-S⁻) of the active site cysteine residue attacks the electrophilic carbon of the nitrile (C≡N).
Covalent Adduct Formation: The attack breaks the nitrile's pi bond, forming a transient, negatively charged nitrogen species that is stabilized by the enzyme's oxyanion hole. This results in a covalent thioimidate adduct between the enzyme and the inhibitor.
The reversibility of this bond is a key feature; the thioimidate can be hydrolyzed to release the inhibitor and restore enzyme function. tandfonline.com This reversibility can be advantageous in drug design. Computational studies, such as Density Functional Theory (DFT) and Quantum Mechanics/Molecular Mechanics (QM/MM), have been employed to model the transition states and intermediates of this reaction, confirming the feasibility of the nucleophilic attack and characterizing the stability of the resulting covalent adduct.
Role in Pharmaceutical Intermediate Synthesis
This compound, also known as butanedinitrile, serves as a versatile precursor in the synthesis of various heterocyclic compounds that are pivotal in the pharmaceutical industry. Its linear four-carbon backbone, capped by two nitrile functional groups, allows for a range of chemical transformations, making it a valuable starting material for the construction of key pharmaceutical intermediates. A significant application of this compound is in the synthesis of 2-pyrrolidone, a central intermediate for a class of nootropic drugs.
The conversion of this compound to 2-pyrrolidone is achieved through a process of simultaneous hydrolysis and hydrogenation. This reaction transforms the dinitrile into a five-membered lactam ring structure. This process is a critical step as 2-pyrrolidone is the foundational core for the synthesis of racetam drugs, a class of drugs that act on the central nervous system.
Table 1: Synthesis of 2-Pyrrolidone from this compound
| Reactant | Product | Key Transformation | Catalyst |
|---|
This table illustrates the direct conversion of this compound to the key pharmaceutical intermediate, 2-pyrrolidone.
One of the prominent examples of a pharmaceutical synthesized from a 2-pyrrolidone intermediate is Piracetam. Piracetam is a nootropic drug used to enhance cognitive function. The synthesis of Piracetam involves the further functionalization of the 2-pyrrolidone ring. While this compound is not directly used in the final steps of Piracetam synthesis, its role as a precursor to the essential 2-pyrrolidone intermediate is well-established. google.com
The synthesis of Piracetam from 2-pyrrolidone typically involves a reaction with sodium methoxide (B1231860) to form the sodium salt of 2-pyrrolidone. This is followed by a condensation reaction with ethyl chloroacetate (B1199739) to yield ethyl 2-pyrrolidoneacetate. The final step is an amination reaction with ammonia to produce Piracetam. chemicalbook.com
Table 2: Multi-step Synthesis Pathway from this compound to Piracetam
| Step | Starting Material | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | This compound | Water, Hydrogen | 2-Pyrrolidone |
| 2 | 2-Pyrrolidone | 1. Sodium methoxide2. Ethyl chloroacetate | Ethyl 2-pyrrolidoneacetate |
This table outlines the synthetic route from this compound to the active pharmaceutical ingredient, Piracetam, highlighting the role of the 2-pyrrolidone intermediate.
The utility of this compound as a foundational building block in pharmaceutical synthesis lies in its ability to be efficiently converted into cyclic structures like 2-pyrrolidone. This intermediate then opens up a pathway to a variety of derivatives with therapeutic applications.
Environmental Transformation and Chemical Degradation Mechanisms of Succinylnitrile
Abiotic Degradation Pathways in Environmental Contexts
Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For succinylnitrile, the primary abiotic degradation pathways considered are hydrolysis and photolysis. These processes can significantly influence the concentration and form of the compound in aquatic and terrestrial environments.
Hydrolysis:
Under acidic conditions, the nitrogen atom of the nitrile group is protonated, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. rsc.org A series of proton transfers leads to the formation of an amide intermediate. This amide is then further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) ion.
In alkaline conditions, the strongly nucleophilic hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. rsc.org This is followed by protonation from water to form an imidic acid, which tautomerizes to an amide. rsc.org Subsequent hydrolysis of the amide under basic conditions yields a carboxylate salt and ammonia (B1221849).
For this compound (butanedinitrile), this hydrolysis would be expected to proceed sequentially at each of the two nitrile groups. The initial hydrolysis of one nitrile group would lead to the formation of 4-cyanobutanamide, followed by further hydrolysis to produce succinamic acid. The second nitrile group would then undergo hydrolysis to ultimately yield succinic acid.
Photolytic Decomposition:
Information regarding the direct photolytic decomposition of this compound in the environment is scarce in the scientific literature. Photolysis involves the degradation of a molecule by the absorption of light energy. The potential for a chemical to undergo photodegradation depends on its ability to absorb light in the environmentally relevant part of the solar spectrum (wavelengths > 290 nm) and the efficiency of the subsequent chemical reactions.
While specific studies on this compound are lacking, research on the photochemical reactions of other aliphatic nitriles suggests potential, though unconfirmed, pathways. rsc.orgnorthwestern.edu Direct photolysis could potentially lead to the cleavage of the C-C or C-CN bonds. Indirect photolysis, mediated by photochemically produced reactive species in the environment such as hydroxyl radicals, could also contribute to the transformation of this compound. However, without experimental data, the specific products and rates of these potential photolytic pathways for this compound remain speculative.
Biotransformation Pathways: Chemical Mechanisms of Microbial Degradation
The biodegradation of this compound by microorganisms is a significant pathway for its removal from the environment. Several bacterial strains have been identified that can utilize this compound as a source of carbon and nitrogen. nih.govnih.govresearchgate.net The primary mechanism for the microbial degradation of aliphatic nitriles involves a two-step enzymatic pathway catalyzed by nitrile hydratase and amidase. nih.gov
The first step is the hydration of the nitrile group by the enzyme nitrile hydratase to form the corresponding amide. In the case of this compound, this would result in the formation of succinamide (B89737).
This compound + 2H₂O → Succinamide
This reaction is catalyzed by nitrile hydratase, a metalloenzyme that is relatively common in microorganisms capable of degrading nitriles. nih.gov
The second step involves the hydrolysis of the amide by the enzyme amidase to produce the corresponding carboxylic acid and ammonia.
Succinamide + 2H₂O → Succinic acid + 2NH₃
The resulting succinic acid is a common metabolic intermediate that can readily enter the citric acid cycle (TCA cycle) for further metabolism, providing both carbon and energy for the microorganism. The released ammonia can be assimilated as a nitrogen source.
Bacterial genera such as Pseudomonas and Rhodococcus are well-known for their ability to degrade a wide range of nitriles, including this compound, via this nitrile hydratase and amidase pathway. nih.govnih.gov Studies have shown that certain Pseudomonas species can efficiently degrade high concentrations of this compound. nih.govnih.gov
An alternative, though less common for aliphatic dinitriles, is the direct hydrolysis of the nitrile to a carboxylic acid and ammonia by a single enzyme, nitrilase . nih.gov
This compound + 4H₂O → Succinic acid + 2NH₃
While nitrilases are known to act on a variety of nitriles, the nitrile hydratase/amidase pathway is generally considered the predominant route for the biodegradation of aliphatic nitriles like this compound in many microorganisms. nih.gov
The efficiency of microbial degradation of this compound is dependent on various environmental factors, including pH, temperature, and the presence of other nutrients. Research has identified optimal growth conditions for specific bacterial strains that enhance their degradative capabilities. nih.gov
Table 1: Key Enzymes in the Biotransformation of this compound
| Enzyme | Reactant | Product |
|---|---|---|
| Nitrile Hydratase | This compound | Succinamide |
| Amidase | Succinamide | Succinic acid + Ammonia |
| Nitrilase | This compound | Succinic acid + Ammonia |
Table 2: Microorganisms Involved in this compound Degradation
| Microorganism Genus | Degradation Pathway |
|---|---|
| Pseudomonas | Nitrile hydratase and Amidase |
| Rhodococcus | Nitrile hydratase and Amidase, Nitrilase |
Patent Landscape and Emerging Research Trends for Succinylnitrile
Analysis of Intellectual Property in Succinylnitrile Synthesis and Applications
The patent landscape for this compound reflects a historical progression from foundational synthesis methods to innovative applications in high-technology sectors. An analysis of patents reveals distinct areas of innovation and evolving trends in its industrial and scientific use.
Patents for this compound synthesis have evolved over decades, showcasing a drive towards higher efficiency, yield, and more sustainable production methods. Early patents focused on establishing viable chemical pathways, while more recent intellectual property explores greener alternatives.
Initial methods, such as those described in U.S. Patent 2,211,240, involved the reaction of ethylene (B1197577) dihalides with alkali metal cyanides in an ethanol (B145695) medium. google.com This foundational process laid the groundwork for nitrile chemistry applications. A significant innovation came with the move towards different starting materials, notably acrylonitrile (B1666552). U.S. Patent 2,842,584 detailed a continuous process for producing succinonitrile (B93025) by reacting acrylonitrile with dilute hydrogen cyanide gas, a method designed to improve reaction control and safety. google.com
Further refinements to the acrylonitrile-based route are documented in patents like EP0016482A1, which discloses using triethylamine (B128534) as a catalyst to react acrylonitrile with hydrocyanic acid at temperatures below 90°C, ensuring high yields and purity. google.com These process-oriented patents highlight a focus on optimizing reaction conditions, catalysts, and feedstock to improve industrial-scale production.
More recently, research has shifted towards bio-based synthesis routes, reflecting a broader trend in the chemical industry towards sustainability. statsndata.org A notable development is the synthesis of biobased succinonitrile from amino acids like glutamic acid and glutamine. researchgate.net This approach, while still emerging, represents a significant potential shift in the production of succinonitrile, moving away from petrochemical feedstocks.
Key Patented Synthetic Routes for this compound
| Patent Number | Key Innovation | Starting Materials |
|---|---|---|
| US2211240A | Process for preparing succinonitrile in an ethanol medium. google.com | Ethylene dihalide, Alkali metal cyanide |
| US2842584A | Continuous production process using dilute gas. google.com | Acrylonitrile, Hydrogen cyanide gas |
| EP0016482A1 | Use of triethylamine catalyst for improved yield and purity. google.com | Acrylonitrile, Hydrocyanic acid |
| CA1135723A | Process for reacting acrylonitrile with hydrocyanic acid. google.com | Acrylonitrile, Hydrocyanic acid |
The majority of recent intellectual property concerning this compound is concentrated in its material science applications, particularly in electrochemical devices. The compound's high polarity and ability to dissolve various lithium salts make it an excellent component for electrolytes in batteries and other energy storage systems. mdpi.com
A dominant trend is the use of succinonitrile as a plasticizer or solid-state electrolyte in lithium-ion batteries. mdpi.comacs.org Patents describe its role in enhancing the ionic conductivity and mechanical properties of polymer electrolytes. researchgate.netacs.org For example, novel solid polymer electrolytes have been synthesized in-situ with succinonitrile to improve thermal stability and create a better interface with electrodes. osti.gov Its application extends to stabilizing aqueous zinc-metal batteries, where it helps to reduce water molecule reactivity and promote a stable protective layer on the anode. acs.org
The intellectual property also reflects its use in other advanced materials. Patents have been filed for its application in dye-sensitized solar cells, where it serves as a component in solid-state electrolytes. researchgate.net Furthermore, nanocomposite gel electrolytes incorporating succinonitrile with materials like kaolinite (B1170537) have been engineered for high ionic conductivity and thermal stability. mdpi.com These patenting activities underscore a clear industry direction: leveraging this compound's unique electrochemical properties to develop safer, more efficient, and longer-lasting energy technologies.
Patented Applications of this compound in Material Science
| Application Area | Role of this compound | Key Benefit | Representative Patent/Source |
|---|---|---|---|
| Lithium-Ion Batteries | Solid-state electrolyte, plasticizer mdpi.comacs.org | Enhanced ionic conductivity, improved thermal and mechanical stability researchgate.netosti.gov | OSTI ID: 1761672 osti.gov |
| Aqueous Zinc-Metal Batteries | Electrolyte additive acs.org | Reduced water decomposition, improved cycle life acs.org | ACS Appl. Mater. Interfaces acs.org |
| Dye-Sensitized Solar Cells | Solid-state electrolyte component researchgate.net | Enables solid-state device construction researchgate.net | Progress in Photovoltaics researchgate.net |
| Composite Electrolytes | Gel-polymer and nanocomposite component mdpi.compreprints.org | High ionic conductivity and stability mdpi.com | MDPI mdpi.com |
Future Directions and Unexplored Avenues in this compound Research
While current research has established succinonitrile as a valuable material, several emerging fields of science and technology are poised to unlock new potentials and applications. Future research will likely be characterized by greater integration of computational tools, high-throughput methodologies, and interdisciplinary collaboration.
High-throughput screening (HTS) is a powerful technique for rapidly testing large numbers of chemical reactions or biological assays simultaneously. sigmaaldrich.comevotec.com In the context of this compound, HTS can be employed to discover novel chemical or enzymatic transformations. For instance, developing HTS assays for nitrile-metabolizing enzymes, such as nitrilases and nitrile hydratases, could identify biocatalysts capable of converting succinonitrile into other valuable C4 chemical building blocks. wits.ac.zarsc.orgwits.ac.za
Colorimetric and other rapid screening methods have been successfully developed for various nitrile compounds to distinguish between different enzyme activities. researchgate.netwikidata.orgnih.gov Adapting these HTS methods to succinonitrile could accelerate the discovery of enzymes with high selectivity and activity for this specific substrate. This would open up new bio-catalytic routes for producing derivatives of succinonitrile, contributing to the development of sustainable chemical manufacturing processes.
The future of succinonitrile research lies in the convergence of multiple scientific disciplines. The existing applications already highlight strong synergies between chemistry and materials science/electrochemistry. mdpi.commdpi.com Future collaborations could push these boundaries further.
Chemistry, Materials Science, and Physics: Deeper investigation into the plastic crystal properties of succinonitrile and its derivatives can be achieved through collaborations between chemists, materials scientists, and condensed matter physicists. nasa.govupc.edu Understanding the fundamental physics of ion transport in its unique solid phase can lead to the rational design of superior solid-state electrolytes.
Chemistry and Biotechnology: The intersection of chemistry and biotechnology offers promising avenues for the sustainable production and transformation of succinonitrile. researchgate.net Developing robust microbial cell factories or enzymatic cascades for converting biomass-derived precursors (like glutamic acid) into succinonitrile is a key area for future research. researchgate.net
Chemistry and Computational Science: As discussed, the synergy with AI and computational chemistry is set to accelerate discovery. nih.govutoronto.ca Integrating computational models that predict material properties with automated synthesis robots could create closed-loop systems for the rapid development and testing of new succinonitrile-based materials. pharmafeatures.comepfl.ch This approach would dramatically shorten the timeline from conceptual design to experimental validation.
By fostering these interdisciplinary collaborations, the scientific community can explore the full potential of succinonitrile, moving beyond its current applications into new and unforeseen areas of innovation.
Q & A
Q. What are the standard methods for synthesizing succinylnitrile, and how can purity be validated experimentally?
this compound is typically synthesized via the cyanoethylation of acetonitrile or through nucleophilic substitution reactions involving succinyl chloride and cyanide salts. To validate purity, researchers should employ a combination of chromatographic techniques (e.g., GC-MS, HPLC) and spectroscopic methods (e.g., <sup>1</sup>H/<sup>13</sup>C NMR, IR). Quantitative analysis of impurities can be conducted using elemental analysis or mass spectrometry. For novel synthesis routes, full experimental protocols—including solvent systems, reaction temperatures, and catalyst details—must be documented to ensure reproducibility .
Q. How should this compound be characterized structurally, and what spectroscopic benchmarks are critical?
Structural characterization requires comprehensive spectral
- NMR : Peaks corresponding to the nitrile groups (~110-120 ppm in <sup>13</sup>C NMR) and methylene protons (δ 2.5-3.5 ppm in <sup>1</sup>H NMR).
- IR : Strong absorption bands at ~2240 cm<sup>-1</sup> (C≡N stretch).
- Melting point : Pure this compound melts at −29°C, but this varies with impurities. Cross-referencing with literature data is essential, especially for novel derivatives. For peer-reviewed validation, provide raw spectral data in supplementary materials .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
this compound is toxic and requires handling in a fume hood with nitrile gloves and lab coats. Storage should be in airtight containers under inert gas (e.g., N2). Spill management includes neutralization with sodium hypochlorite. Institutional safety guidelines (e.g., OSHA) and material safety data sheets (MSDS) must be consulted before experimental work .
Advanced Research Questions
Q. How can contradictory spectroscopic data for this compound derivatives be resolved in mechanistic studies?
Contradictions often arise from solvent effects, tautomerism, or unaccounted impurities. To address this:
- Reproducibility : Repeat experiments under controlled conditions (e.g., anhydrous solvents, degassed systems).
- Advanced techniques : Use 2D NMR (e.g., COSY, HSQC) to confirm connectivity and dynamic NMR to study tautomeric equilibria.
- Computational validation : Compare experimental spectra with DFT-calculated chemical shifts. Document all parameters (e.g., temperature, solvent deuteriation) and report uncertainties in supplementary data .
Q. What experimental design principles optimize the study of this compound’s reactivity in nucleophilic addition reactions?
Key considerations include:
- Variable control : Isolate factors like solvent polarity (e.g., DMF vs. THF), temperature, and catalyst loading (e.g., KCN vs. phase-transfer catalysts).
- Kinetic studies : Use in-situ FTIR or <sup>19</sup>F NMR to monitor reaction progress.
- Mechanistic probes : Introduce isotopic labeling (e.g., <sup>15</sup>N in nitrile groups) or trapping agents (e.g., TEMPO) to identify intermediates. Statistical methods (e.g., DOE) can minimize confounding variables .
Q. How can computational modeling complement experimental data in predicting this compound’s behavior under non-ambient conditions?
Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., DFT, MP2) can predict:
- Thermal stability : Decomposition pathways at elevated temperatures.
- Solvent interactions : Solvation free energies in polar vs. non-polar media.
- Reactivity : Frontier molecular orbital (FMO) analysis to identify electrophilic/nucleophilic sites. Validate models with experimental DSC data or X-ray crystallography .
Q. What strategies address inconsistencies in reported biological activity data for this compound analogs?
Discrepancies may stem from assay variability (e.g., cell line differences, incubation times). Mitigation strategies:
- Standardized protocols : Adopt OECD guidelines for cytotoxicity assays.
- Dose-response curves : Use Hill slopes to compare potency across studies.
- Meta-analysis : Pool data from multiple studies, applying statistical corrections (e.g., Bonferroni) to identify outliers. Report negative results to reduce publication bias .
Methodological Guidance
Q. What statistical approaches are appropriate for analyzing this compound’s physicochemical properties in multi-variable experiments?
- Multivariate regression : Correlate variables like dielectric constant and reaction yield.
- PCA (Principal Component Analysis) : Reduce dimensionality in datasets involving multiple solvents or catalysts.
- Error analysis : Calculate propagated uncertainties for derived parameters (e.g., activation energy). Open-source tools like R or Python’s SciPy suite are recommended .
Data Presentation & Reproducibility
Q. How can raw data from this compound experiments be archived to meet FAIR (Findable, Accessible, Interoperable, Reusable) principles?
- Repositories : Use domain-specific platforms (e.g., ChemRxiv, Zenodo) with DOI assignment.
- Metadata : Include experimental conditions (e.g., humidity, instrument calibration dates).
- Code sharing : Publish analysis scripts (e.g., Jupyter notebooks) alongside datasets.
Follow journal guidelines for supplementary information formatting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
